molecular formula C13H8Cl2N2 B1447383 2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile CAS No. 1361712-31-3

2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile

Cat. No. B1447383
CAS RN: 1361712-31-3
M. Wt: 263.12 g/mol
InChI Key: MVKMYJXZUSXZRC-UHFFFAOYSA-N
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Description

“2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile” is a chemical compound with the molecular formula C13H8Cl2N2. It has a molecular weight of 263.12 . It is also known as 2,6-Dichlorophenylacetonitrile .


Molecular Structure Analysis

The molecular structure of “2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile” consists of a pyridine ring attached to an acetonitrile group and a dichlorophenyl group . The exact 3D structure could not be found in the available resources.

Scientific Research Applications

Synthesis of 1,3,5-Oxadiazine Derivatives

The compound serves as a precursor in the synthesis of new members of the 1,3,5-oxadiazine series, which are of significant interest due to their potential chemotherapeutic, antibacterial, and anti-fungal properties . These derivatives also play a role in agriculture as insecticides, herbicides, and substances with larvicidal activity.

Development of Triazolinone Herbicides

It is used in the nitration process of key intermediates for the synthesis of important triazolinone herbicides like Sulfentrazone . This process is crucial for developing herbicides with efficacy against a broad range of weeds, including those resistant to other herbicide classes.

Antitumor Applications

Derivatives of this compound have been studied for their antitumor effects. For instance, Piritrexim, a derivative, has shown to inhibit dihydrofolate reductase (DHFR) and demonstrated promising results against carcinosarcoma in rats .

Antiproliferative Activity

Research has been conducted on the antiproliferative activity of related compounds, which could lead to the development of new cancer treatments . The compound’s derivatives may inhibit the growth of cancer cells, offering a potential pathway for therapeutic applications.

Supramolecular Chemistry

The compound’s derivatives are used in supramolecular chemistry to obtain molecular clips and platforms containing a 1,3,5-oxadiazine ring . These structures are essential for creating complex molecular assemblies with potential applications in drug delivery and materials science.

Synthons or Catalysts for Organic Synthesis

Compounds containing the 1,3,5-oxadiazine ring, derived from this compound, are utilized as synthons or catalysts in organic synthesis . They are involved in the synthesis of ionic liquids, polymers, and even explosives, showcasing their versatility in chemical reactions.

Safety and Hazards

“2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, and Skin Irrit. 2. It has a GHS07 pictogram and the signal word “Warning”. Precautionary statements include P261, P280, P301 + P312, P302 + P352 + P312, P304 + P340 + P312, and P305 + P351 + P338 .

properties

IUPAC Name

2-[6-(2,4-dichlorophenyl)pyridin-2-yl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2/c14-9-4-5-11(12(15)8-9)13-3-1-2-10(17-13)6-7-16/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKMYJXZUSXZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=C(C=C(C=C2)Cl)Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(2,4-Dichlorophenyl)pyridin-2-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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